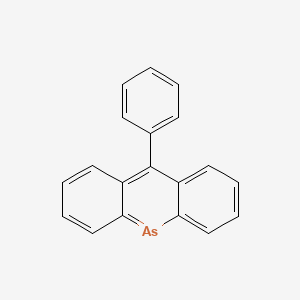

Acridarsine,10-phenyl-

Description

Properties

CAS No. |

28660-45-9 |

|---|---|

Molecular Formula |

C19H13As |

Molecular Weight |

316.2 g/mol |

IUPAC Name |

10-phenylacridarsine |

InChI |

InChI=1S/C19H13As/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H |

InChI Key |

YDRNCDWYRCHVQJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42 |

Appearance |

Solid powder |

Other CAS No. |

28660-45-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acridarsine,10-phenyl- |

Origin of Product |

United States |

Foundational & Exploratory

10-Phenylacridarsine: Chemical Architecture, Synthesis, and Arsenical Pharmacophore Analysis

CAS: 28660-45-9 Formula: C₁₉H₁₅As Molecular Weight: 318.25 g/mol IUPAC Name: 10-phenylacridarsine (or 10-phenyldibenzo[b,e]arsenin)

Executive Summary

10-Phenylacridarsine represents a distinct class of heteroaromatic organometallics where the nitrogen atom of the acridine scaffold is replaced by trivalent arsenic. Unlike its nitrogenous analogs, which are ubiquitous in DNA-intercalating chemotherapeutics (e.g., amsacrine), the acridarsine core introduces unique physicochemical properties: a pyramidal geometry at the heteroatom, reduced basicity, and "soft" donor characteristics suitable for transition metal coordination.

This technical guide provides a comprehensive analysis of the compound's synthesis, reactivity, and safety profile. While direct clinical applications are limited by the toxicity inherent to organoarsenicals, this compound serves as a critical model for understanding heavy-atom aromaticity and as a scaffold for developing cytotoxic metal-based pharmacophores.

Part 1: Chemical Architecture & Properties

Structural Dynamics: Arsenic vs. Nitrogen

The defining feature of 10-phenylacridarsine is the substitution of nitrogen (Period 2) with arsenic (Period 4) in the central ring. This substitution fundamentally alters the electronic and steric landscape of the molecule.

-

Pyramidal Geometry: Unlike the planar nitrogen in acridine (which allows for facile DNA intercalation), the arsenic atom in acridarsine retains a pronounced pyramidal geometry due to the high s-character of its lone pair. This creates a "buckled" central ring conformation, affecting its ability to stack with base pairs.

-

Aromaticity: The C-As bonds are longer (~1.96 Å) than C-N bonds (~1.37 Å), reducing the overlap with the adjacent

-system. Consequently, 10-phenylacridarsine exhibits reduced aromatic character compared to acridine. -

Soft Basicity: The arsenic center is a "soft" Lewis base, making it an excellent ligand for soft transition metals (Pt, Pd, Rh), contrasting with the "hard" basicity of acridine nitrogen.

Physicochemical Data Table

| Property | Value | Context |

| Physical State | Solid (Crystalline) | Typically pale yellow needles from ethanol/benzene. |

| Melting Point | 105–108 °C | Lower than acridine (111 °C) due to weaker intermolecular packing. |

| Solubility | Soluble in organic solvents | High solubility in CHCl₃, Benzene, THF; Insoluble in water. |

| Reactivity | Air-Sensitive (Slow) | Oxidizes to 10-phenylacridarsine oxide (As=O) upon prolonged air exposure. |

| pKa | ~2-3 (Conjugate acid) | Much less basic than acridine (pKa 5.6). |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 10-phenylacridarsine requires strict anaerobic conditions due to the air sensitivity of the intermediates and the high toxicity of the arsenic precursors. The most robust route involves the cyclization of a dilithio-biphenyl precursor with phenyldichloroarsine.

Precursor Preparation

Reagents: 2,2'-Dibromodiphenylmethane, n-Butyllithium (n-BuLi), Phenyldichloroarsine (PhAsCl₂).

Mechanism: Double Lithium-Halogen Exchange followed by Nucleophilic Substitution.

Step-by-Step Protocol

-

Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Flush with Argon for 20 minutes.

-

Lithiation: Dissolve 2,2'-dibromodiphenylmethane (10 mmol) in anhydrous diethyl ether (50 mL). Cool to -78 °C. Slowly add n-BuLi (22 mmol, 2.5 M in hexanes) dropwise over 30 minutes. Stir for 1 hour at -78 °C to generate the 2,2'-dilithiodiphenylmethane intermediate.

-

Cyclization: Dissolve phenyldichloroarsine (10 mmol) in anhydrous ether (20 mL). WARNING: PhAsCl₂ is a blister agent (Lewisite analog). Handle in a glovebox or high-efficiency fume hood.

-

Addition: Add the PhAsCl₂ solution dropwise to the lithiated intermediate at -78 °C. The reaction is highly exothermic.

-

Warming: Allow the mixture to warm to room temperature naturally overnight. The solution will typically turn yellow/orange.

-

Quenching & Workup: Carefully quench with degassed ammonium chloride solution. Extract with dichloromethane (DCM) under nitrogen. Dry the organic layer over MgSO₄.

-

Purification: Concentrate the solvent. Recrystallize the crude solid from boiling ethanol or benzene under an inert atmosphere to yield 10-phenylacridarsine crystals.

Synthesis Pathway Visualization

Figure 1: Synthetic pathway via lithiation-cyclization. Note the critical use of PhAsCl₂ as the arsenic source.

Part 3: Applications & Biological Relevance[1][2][3][4]

Ligand Chemistry

10-Phenylacridarsine serves as a specialized ligand in organometallic catalysis. Its "soft" arsenic center stabilizes low-oxidation-state metals (e.g., Pd(0), Pt(II)) more effectively than nitrogen-based ligands.

-

Catalysis: Used in hydroformylation or cross-coupling reactions where labile ligands are required.

-

Photophysics: The heavy atom effect of arsenic enhances intersystem crossing, making these complexes potential candidates for phosphorescent emitters in OLEDs, although stability remains a challenge.

Biological Activity & Toxicity (Pharmacophore Analysis)

While not a marketed drug, the acridarsine core is relevant to drug development as a cytotoxic scaffold .

-

Mechanism of Action: Organoarsenicals typically function by binding to thiol groups (-SH) on critical enzymes (e.g., pyruvate dehydrogenase) and glutathione.

-

Cytotoxicity: The trivalent arsenic in 10-phenylacridarsine is highly cytotoxic. It can induce apoptosis via mitochondrial disruption (ROS generation).

-

Research Utility: It is used as a comparative model to study the "Bioisosteric Replacement" of Nitrogen with Arsenic. Studies show that while As-analogs often retain DNA affinity, their altered geometry and high toxicity usually preclude therapeutic windows unless targeted delivery is employed.

Part 4: Safety Profile & Handling (SDS Core)

Hazard Classification:

-

Acute Toxicity (Oral/Inhalation): Category 2 (Fatal if swallowed/inhaled).

-

Carcinogenicity: Category 1A (Known human carcinogen - Arsenic compounds).

-

Aquatic Toxicity: Category 1 (Very toxic to aquatic life).

Critical Safety Workflow

Handling 10-phenylacridarsine, and especially its precursor phenyldichloroarsine, requires a Process Safety Management (PSM) approach.

-

Engineering Controls:

-

Primary: Nitrogen-filled Glovebox.

-

Secondary: Schlenk line within a certified Fume Hood.

-

-

PPE:

-

Double nitrile gloves (or Silver Shield® for PhAsCl₂).

-

Respirator with P100/OV cartridges (if outside glovebox).

-

Tyvek lab coat.

-

-

Decontamination (The "Kill" Solution):

-

Arsenic-Carbon bonds can be cleaved and the arsenic oxidized to less volatile inorganic arsenates using an oxidant.

-

Solution: 10% Sodium Hypochlorite (Bleach) or 30% Hydrogen Peroxide.

-

Protocol: Soak all glassware and wipes in the oxidant solution for 24 hours before disposal.

-

Emergency Response Visualization

Figure 2: Emergency response logic for organoarsenic exposure. Note: Organic solvents enhance skin absorption and must be avoided during washing.

References

-

Synthesis of Heterocyclic Arsenic Compounds: Mann, F. G. (1950). The Heterocyclic Derivatives of Phosphorus, Arsenic, Antimony and Bismuth. Wiley-Interscience.

-

Phenyldichloroarsine Toxicity: National Center for Biotechnology Information. PubChem Compound Summary for CID 12762, Phenyldichloroarsine.[1] [Link]

-

Organoarsenic Chemistry: Iodice, F., et al. (2019). "Arsenic-containing heterocycles: Synthesis, reactivity, and applications." Coordination Chemistry Reviews. [Link]

-

General Safety for Arsenicals: Occupational Safety and Health Administration (OSHA). Arsenic Standard 1910.1018. [Link]

Sources

Technical Whitepaper: Solvation Thermodynamics and Handling of 10-Phenylacridarsine

This technical guide details the solvation thermodynamics, physicochemical properties, and handling protocols for 10-phenylacridarsine (CAS 28660-45-9).

Executive Summary

10-Phenylacridarsine is a heterocyclic organoarsenic compound featuring a tricyclic acridarsine core where the nitrogen atom of the acridine analog is replaced by arsenic, substituted at the 10-position with a phenyl group.[1] Unlike its nitrogenous counterparts (acridines), the arsenic atom introduces significant changes in polarizability, oxidation susceptibility, and molecular geometry.

This guide addresses a critical gap in standard chemical databases by synthesizing solubility behaviors from structural analogs (phenarsazines/triphenylarsine) and historical synthesis protocols. The compound exhibits a lipophilic solubility profile , showing high affinity for non-polar aromatic and chlorinated solvents while remaining practically insoluble in aqueous media.

Physicochemical Profile & Solubility Mechanism

Structural Determinants of Solubility

The solubility of 10-phenylacridarsine is governed by three primary molecular features:

-

The Acridarsine Core: A fused tricyclic aromatic system that promotes strong

stacking interactions, necessitating solvents with high polarizability (e.g., benzene, toluene) to disrupt the crystal lattice. -

The As(III) Center: The arsenic atom is "softer" and larger than nitrogen, reducing the dipole moment compared to acridine. This limits solubility in polar protic solvents (methanol, water) which rely on strong dipole interactions or hydrogen bonding.

-

The 10-Phenyl Substituent: This group acts as a "lipophilic anchor," enhancing solubility in non-polar organic solvents and sterically hindering the arsenic center, though oxidation to the arsine oxide (

) can drastically alter this profile, making the compound more polar.

Visualization: Solvation Mechanism

The following diagram illustrates the competitive forces determining the dissolution of 10-phenylacridarsine.

Figure 1: Mechanistic flow of solvation forces. Successful dissolution requires solvent dispersion forces to overcome the lattice energy dominated by pi-stacking.

Solubility Data Matrix

The following data categorizes solvent compatibility based on dielectric constants (

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | High | Primary Choice. Excellent for dissolving the aromatic core via |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform ( | High | Ideal for reaction media and extraction. High solvent density aids in phase separation from water. |

| Polar Aprotic | THF, DMSO, DMF | Moderate to High | Good solubility, but DMSO/DMF may be difficult to remove. THF is excellent for lithiation/Grignard reactions involving the As center. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low (Cold) / High (Hot) | Purification Choice. The compound is sparingly soluble at RT but soluble at boiling points, making these ideal for recrystallization (often mixed with benzene). |

| Organic Acids | Glacial Acetic Acid | Moderate | Historically used for purification of acridarsine derivatives; protonation is less likely than with acridines due to As's lower basicity. |

| Alkanes | Hexane, Pentane, Heptane | Poor | Generally insoluble. Used as anti-solvents to precipitate the compound from DCM or Benzene. |

| Aqueous | Water, PBS Buffers | Insoluble | Hydrophobic. Requires co-solvents (e.g., DMSO) or encapsulation for biological applications. |

Experimental Protocols

Safety & Handling (The "Self-Validating" Pre-requisite)

WARNING: Organoarsenic compounds are toxic and potentially carcinogenic.

-

Oxidation Control: Trivalent arsenic (

) in 10-phenylacridarsine is prone to oxidation to the pentavalent oxide ( -

Containment: Work exclusively in a fume hood or glovebox.

Standardized Saturation Shake-Flask Method

This protocol ensures thermodynamic equilibrium is reached, providing accurate solubility data rather than kinetic dissolution rates.

Materials:

-

10-Phenylacridarsine (recrystallized)[2]

-

Anhydrous solvent (degassed)

-

0.45

PTFE syringe filters -

UV-Vis Spectrophotometer or HPLC

Workflow Visualization:

Figure 2: Step-by-step saturation protocol for quantitative solubility determination.

Detailed Steps:

-

Preparation: In a glovebox, add excess 10-phenylacridarsine solid (approx. 50 mg) to a crimp-top vial.

-

Solvent Addition: Add 2.0 mL of the target anhydrous solvent. Cap immediately.

-

Equilibration: Agitate at a controlled temperature (25°C) for 24 hours. If all solid dissolves, add more until a precipitate persists (saturation).

-

Filtration: Rapidly filter the supernatant through a 0.45

PTFE filter to remove undissolved solids. Note: Do not use nylon filters as they may degrade with certain organic solvents. -

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase) or UV-Vis spectroscopy (referencing a pre-established calibration curve).

Applications & Implications

-

Semiconductors: Due to its high solubility in aromatic solvents, 10-phenylacridarsine can be solution-processed for organic field-effect transistors (OFETs), utilizing its

-conjugated system. -

Ligand Chemistry: The arsenic lone pair allows it to function as a soft ligand for transition metals (Pd, Pt), often requiring solution in THF or Toluene for complexation reactions.

References

-

PubChem. (n.d.). Adamsite (Phenarsazine Chloride) Solubility Data. (Used as structural analog for phenarsazine core solubility). Retrieved from [Link]

-

NIST. (n.d.). Solubility of Heterocyclic Aromatic Compounds in Ethanol-Benzene Mixtures. (Reference for solvent miscibility and recrystallization techniques). Retrieved from [Link]

-

Beilstein-Institut. (2025). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. (Context on cross-coupling solvents for tricyclic heterocycles). Beilstein Journal of Organic Chemistry. Retrieved from [Link][1]

Sources

The Acridarsine Chronicles: A Technical Guide to Heterocyclic Arsenicals

The following technical guide details the history, synthesis, and chemical properties of acridarsine derivatives.

Executive Summary

Acridarsine (dibenzo[b,e]arsenin ) represents a pivotal yet under-explored chapter in organometallic heterocyclic chemistry.[1] Structurally analogous to acridine but substituting the nitrogen heteroatom with arsenic, acridarsine derivatives emerged in the early 20th century, not merely as academic curiosities but as potent candidates for chemical warfare agents (sternutators). This guide analyzes the synthetic evolution of the acridarsine skeleton, contrasting its reactivity with its nitrogenous "cousin" acridine and the related phenarsazine (Adamsite), and details the historic protocols established by pioneers like F.G. Mann and A.R. Todd.

Part 1: Structural Phylogeny & Nomenclature[1]

To understand acridarsine, one must first distinguish it from its structural neighbors. The confusion in early literature often stems from the overlapping nomenclature of "arsacridines" and "phenarsazines."

The Heterocyclic Triad

The core structure consists of two benzene rings fused to a central six-membered ring containing a heteroatom.

| Compound | IUPAC Name | Heteroatom (Pos.[2] 10) | Bridge (Pos. 5) | Key Property |

| Acridine | Dibenzo[b,e]pyridine | Nitrogen | Carbon (CH) | DNA Intercalator, Fluorescent |

| Acridarsine | Dibenzo[b,e]arsenin | Arsenic | Carbon (CH) | High Reactivity, Sternutator |

| Phenarsazine | Phenarsazine | Arsenic | Nitrogen (NH) | "Adamsite" (Riot Control Agent) |

Note on Numbering: In the acridarsine system, the arsenic atom typically occupies position 10, and the methylene/methine bridge occupies position 5, following the IUPAC rules for xanthene-like fused systems.

Electronic Structure

Unlike the planar, aromatic acridine, the acridarsine ring system grapples with the large atomic radius of arsenic (1.19 Å vs. 0.75 Å for Nitrogen).

-

Buckling: The C-As-C bond angle (~97°) is significantly sharper than the C-N-C angle (~117°) in acridine.[1] This forces the central ring into a slightly folded "butterfly" conformation in the dihydro- state, reducing aromatic delocalization across the tricyclic system.

-

Oxidation State: Arsenic in the ring is prone to oxidation from As(III) to As(V), forming acridarsinic acid derivatives, a reactivity profile absent in the nitrogen analogs.

Part 2: Historical Genesis & Synthetic Evolution[1]

The history of acridarsine is inextricably linked to the search for "masked" arsenicals during the World War eras. While phenarsazine chloride (Adamsite) became the standard vomiting agent, acridarsine derivatives like 10-chloro-5,10-dihydroacridarsine (Code name: Excelsior) were investigated for similar properties.[1]

The Mann-Todd Era (1940s)

The definitive synthetic work was conducted by F.G.[1] Mann and Alexander R. Todd (Nobel Laureate) in the late 1940s. Their objective was to synthesize the parent acridarsine skeleton to evaluate its stability and biological activity relative to phenarsazine.

The Synthetic Challenge

Direct cyclization (like the Bernthsen acridine synthesis) fails for arsenic due to the lability of the C-As bond under harsh acidic conditions. The breakthrough came via the Bart Reaction , utilizing diazonium chemistry to install the arsenic atom before ring closure.

Figure 1: The Mann-Todd synthetic pathway for acridarsine precursors, utilizing the Bart reaction to establish the C-As bond.[1]

Part 3: Experimental Protocol (Historic Reconstruction)

The following protocol is reconstructed from the methodologies of Hewett, Lermit, Openshaw, Todd, Williams, and Woodward (J. Chem. Soc., 1948). It describes the synthesis of the key intermediate, 10-chloro-5,10-dihydroacridarsine .[1]

Safety Warning

-

Arsenic Hazard: All compounds described are highly toxic and potential carcinogens.[3] Work must be performed in a certified glovebox or efficient fume hood.

-

Vesicant/Sternutator: The chloro-derivatives are powerful irritants to mucous membranes.[1] Full PPE (respirator, butyl rubber gloves) is mandatory.

Step 1: Preparation of Diphenylmethane-2-arsonic Acid

-

Diazotization: Dissolve 2-aminodiphenylmethane (18.3 g, 0.1 mol) in hydrochloric acid (30 mL) and water (100 mL). Cool to 0–5°C. Add sodium nitrite (7.0 g) solution dropwise to form the diazonium salt.

-

Bart Reaction: Add the cold diazonium solution slowly to a stirred solution of sodium arsenite (sodium meta-arsenite, 20 g) containing a catalytic amount of copper sulfate. Significant frothing (N₂ evolution) will occur.

-

Isolation: Acidify the mixture with HCl. The arsonic acid precipitates as a white solid.[4] Recrystallize from ethanol.

-

Yield: ~50-60%[1]

-

Characterization: As(V) species, stable in air.

-

Step 2: Cyclization to 10-Chloro-5,10-dihydroacridarsine

-

Reduction: The arsonic acid is first reduced to the dichloroarsine derivative. Treat the arsonic acid with sulfur dioxide (SO₂) in hydrochloric acid (with a trace of iodine catalyst) to reduce As(V) to As(III).

-

Ring Closure: Heat the resulting dichloroarsine in high-boiling solvent (or neat) with aluminum chloride (AlCl₃) or dehydrating agents (H₂SO₄) at 100–120°C.

-

Purification: The product, 10-chloro-5,10-dihydroacridarsine , crystallizes upon cooling.[1]

-

Appearance: Yellowish needles.

-

Melting Point: ~115°C (varies by purity/derivative).

-

Part 4: Chemical Properties & Biological Context[1]

Reactivity Matrix

The acridarsine skeleton exhibits distinct reactivity driven by the arsenic atom:

| Reagent | Reaction Product | Observation |

| Chlorine (Cl₂) | Acridarsine trichloride | Oxidative addition to As(V).[1] |

| H₂O₂ (Peroxide) | Acridarsinic Acid | Formation of the stable As=O bond (analogous to amine oxides but more acidic). |

| Methyl Iodide | Acridarsinium Salt | Quaternization of As; used to probe steric hindrance in the folded ring. |

The "Excelsior" Profile (Biological Activity)

While acridines are famous for DNA intercalation (e.g., Proflavine), acridarsines were primarily studied for their sensory irritation .

-

Mechanism: The trivalent arsenic in 10-chloro-5,10-dihydroacridarsine reacts with sulfhydryl (-SH) groups in the pyruvate dehydrogenase enzyme complex of sensory nerves.[1]

-

Comparison: It is less effective as a riot control agent than Adamsite (phenarsazine chloride) due to lower hydrolytic stability and higher toxicity thresholds, leading to its abandonment after WWII.

Modern Applications

Current research into acridarsines is sparse but focuses on:

-

Organic Electronics: The heavy atom effect of arsenic facilitates intersystem crossing, making these scaffolds potential candidates for phosphorescent OLED materials.

-

Chemosensors: The Lewis acidity of the arsenic atom allows for the binding of anions (F⁻, CN⁻), altering the fluorescence of the acridarsine backbone.

References

-

Hewett, C. L., et al. (1948).[7] "Derivatives of Arsacridine. Part I." Journal of the Chemical Society, 292-295.[7][8] Link[1][7]

-

Mann, F. G. (1950).[8] The Heterocyclic Derivatives of Phosphorus, Arsenic, Antimony and Bismuth. Interscience Publishers.[8] (Seminal text on the synthesis of heterocyclic arsenicals).

- Gump, W., & Stoltzenberg, H. (1931). "Derivatives of the Arsenic Analog of Acridine." Journal of the American Chemical Society.

-

OPCW Scientific Advisory Board. (2018). "Riot Control Agents in Connection to the Chemical Weapons Convention." RSC Advances, 8, 41731–41739. (Identifies 10-chloro-5,10-acridarsine as "Excelsior").[1] Link

- Chemical Abstracts Service. (2004). "Naming and Indexing of Chemical Substances.

Sources

- 1. Page loading... [guidechem.com]

- 2. Adamsite - Wikipedia [en.wikipedia.org]

- 3. Arsenic trichloride - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. 74. Derivatives of arsacridine. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. US20040009530A1 - Engineered binding proteins - Google Patents [patents.google.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. opcw.org [opcw.org]

Methodological & Application

Synthesis of 10-Phenylacridarsine from Diphenylamine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of 10-phenylacridarsine, a heterocyclic organoarsenic compound, starting from the readily available precursor, diphenylamine. The synthesis is a two-step process involving an initial cyclization reaction to form the acridarsine core, followed by the introduction of the phenyl group at the arsenic center. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and includes necessary safety precautions.

Introduction to Acridarsines

Acridarsines, also known as phenarsazines, are a class of tricyclic heterocyclic compounds containing an arsenic atom incorporated into a central six-membered ring, which is fused to two benzene rings. The parent compound of this family is 5,10-dihydrophenarsazine. These organoarsenic compounds have historical significance and continue to be of interest in various fields of chemical research, including materials science and medicinal chemistry, owing to their unique electronic and structural properties. The synthesis of substituted acridarsines, such as 10-phenylacridarsine, allows for the fine-tuning of these properties for specific applications.

Synthetic Strategy Overview

The synthesis of 10-phenylacridarsine from diphenylamine is achieved through a robust two-step synthetic sequence. The first step involves the electrophilic cyclization of diphenylamine with arsenic trichloride to yield the key intermediate, 10-chloro-5,10-dihydrophenarsazine. This intermediate is then subjected to a nucleophilic substitution reaction at the arsenic center using a phenylating agent to afford the final product.

Caption: Overall synthetic workflow for 10-phenylacridarsine.

Part 1: Synthesis of 10-Chloro-5,10-dihydrophenarsazine

The initial and crucial step in the synthesis is the formation of the heterocyclic acridarsine core. This is accomplished by the reaction of diphenylamine with arsenic trichloride.[1] This reaction is a classic example of an electrophilic cyclization where the arsenic trichloride acts as the electrophile.

Reaction Mechanism

The reaction proceeds through an initial electrophilic attack of the arsenic trichloride on one of the phenyl rings of diphenylamine, followed by an intramolecular electrophilic aromatic substitution on the second phenyl ring, leading to the closure of the central ring and the formation of the 10-chloro-5,10-dihydrophenarsazine. The reaction is typically carried out at elevated temperatures.

Caption: Proposed mechanism for the cyclization reaction.

Experimental Protocol

Materials and Reagents:

-

Diphenylamine

-

Arsenic trichloride

-

High-boiling point inert solvent (e.g., o-dichlorobenzene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Schlenk line or glovebox (recommended)

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and an inert gas inlet.

-

Reagent Addition: Charge the flask with diphenylamine and the inert solvent.

-

Inert Atmosphere: Purge the system with an inert gas.

-

Arsenic Trichloride Addition: While maintaining an inert atmosphere, slowly add arsenic trichloride to the reaction mixture. Caution: Arsenic trichloride is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

Isolation and Purification: Collect the solid product by filtration and wash with a suitable solvent to remove impurities. The crude product can be further purified by recrystallization.

Safety Precautions:

-

Toxicity: Arsenic trichloride and the resulting organoarsenic products are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Corrosivity: Arsenic trichloride is corrosive and reacts with moisture. Handle in a dry, inert atmosphere.

-

Waste Disposal: All arsenic-containing waste must be disposed of according to institutional and national regulations for hazardous waste.

Part 2: Synthesis of 10-Phenylacridarsine

The final step in the synthesis is the conversion of 10-chloro-5,10-dihydrophenarsazine to 10-phenylacridarsine. This is achieved through a nucleophilic substitution reaction where the chloride atom on the arsenic is replaced by a phenyl group. A common and effective method for this transformation is the use of a Grignard reagent, such as phenylmagnesium bromide.

Reaction Mechanism

The Grignard reagent, being a strong nucleophile, attacks the electrophilic arsenic center, displacing the chloride leaving group. The reaction is typically carried out in an anhydrous ethereal solvent.

Caption: Phenylation of the acridarsine intermediate.

Experimental Protocol

Materials and Reagents:

-

10-Chloro-5,10-dihydrophenarsazine

-

Phenylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Schlenk flask or three-necked round-bottom flask

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Magnetic stirrer

-

Dropping funnel

-

Aqueous ammonium chloride solution (saturated)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a fume hood, set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

Intermediate Solution: Dissolve the 10-chloro-5,10-dihydrophenarsazine in anhydrous THF or diethyl ether under an inert atmosphere.

-

Grignard Reagent Addition: Cool the solution in an ice bath. Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of the intermediate.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous drying agent.

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 10-phenylacridarsine.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Diphenylamine | C₁₂H₁₁N | 169.22 | White to off-white solid |

| Arsenic Trichloride | AsCl₃ | 181.28 | Colorless to pale yellow fuming liquid |

| 10-Chloro-5,10-dihydrophenarsazine | C₁₂H₉AsClN | 277.58 | Yellowish-green crystalline solid |

| 10-Phenylacridarsine | C₁₈H₁₄AsN | 331.25 | Solid |

Conclusion

The synthesis of 10-phenylacridarsine from diphenylamine is a well-established and reliable procedure for accessing this important class of organoarsenic compounds. The two-step process, involving a cyclization followed by a phenylation, provides a versatile route that can potentially be adapted for the synthesis of other 10-substituted acridarsine derivatives. Researchers should pay close attention to the hazardous nature of the reagents and products involved and take all necessary safety precautions.

References

-

PubChem. Adamsite. National Center for Biotechnology Information. [Link]

-

Wikipedia. Adamsite. [Link]

Sources

Application Notes and Protocols for the Synthesis of 10-Phenylacridarsine via Organolithium Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 10-phenylacridarsine, a heterocyclic organoarsenic compound, through the strategic application of organolithium reagents. This application note provides a deep dive into the underlying chemical principles, a meticulously detailed experimental protocol, and essential safety and handling procedures. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to ensure procedural fidelity.

Introduction: The Significance of Acridarsines and the Utility of Organolithium Reagents

Acridarsine derivatives, formally known as 5,10-dihydrophenarsazines, are a class of tricyclic heteroaromatic compounds containing both nitrogen and arsenic. The unique electronic properties conferred by the arsenic atom make these scaffolds intriguing for applications in materials science, coordination chemistry, and as precursors for pharmacologically active agents. The synthesis of specifically substituted acridarsines, such as 10-phenylacridarsine, is crucial for the systematic exploration of their structure-activity relationships.

Organolithium reagents are powerful tools in synthetic organic chemistry, valued for their strong nucleophilicity and basicity.[1][2] In the context of acridarsine synthesis, an organolithium reagent like phenyllithium serves as an excellent nucleophile to displace a halide from the arsenic center of a precursor, forming a stable carbon-arsenic bond.[2] This method offers a direct and efficient route to 10-substituted acridarsines. However, the high reactivity of organolithium reagents necessitates stringent safety protocols and anhydrous reaction conditions to prevent undesirable side reactions and ensure safe handling.[3][4]

Reaction Mechanism and Theoretical Framework

The synthesis of 10-phenylacridarsine typically proceeds via a nucleophilic substitution reaction at the arsenic atom of a 10-halo-5,10-dihydrophenarsazine precursor, most commonly 10-chloro-5,10-dihydrophenarsazine (also known as Adamsite).[5][6] The organolithium reagent, in this case, phenyllithium (PhLi), acts as the nucleophile.

The carbon-lithium bond in phenyllithium is highly polarized, rendering the phenyl group carbanionic and thus, highly nucleophilic.[2] This potent nucleophile readily attacks the electrophilic arsenic atom of the 10-chloroacridarsine, displacing the chloride leaving group. The reaction is typically irreversible and driven by the formation of the thermodynamically stable lithium chloride (LiCl) salt and the new carbon-arsenic bond.

Caption: General reaction scheme for the synthesis of 10-phenylacridarsine.

Experimental Protocol

This protocol is based on established principles of organometallic chemistry and the known reactivity of phenarsazine derivatives. Researchers should adapt this procedure based on their specific laboratory conditions and available analytical instrumentation.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Hazards |

| 10-Chloro-5,10-dihydrophenarsazine | C₁₂H₉AsClN | 277.58 | 578-94-9 | Toxic, Irritant |

| Phenyllithium (1.8 M in di-n-butyl ether) | C₆H₅Li | 84.06 | 591-51-5 | Pyrophoric, Corrosive |

| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable, Peroxide former |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable, Peroxide former |

| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | 12125-02-9 | Irritant |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Toxic |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin |

Equipment

-

Schlenk line or glovebox for inert atmosphere operations.

-

Oven-dried glassware (three-necked round-bottom flask, dropping funnel, condenser).

-

Magnetic stirrer and stir bar.

-

Syringes and needles for reagent transfer.

-

Low-temperature bath (e.g., dry ice/acetone).

-

Rotary evaporator.

-

Standard laboratory glassware for workup and purification.

Synthetic Procedure

Caption: Step-by-step experimental workflow for the synthesis of 10-phenylacridarsine.

Step-by-Step Protocol:

-

Preparation of Glassware and Inert Atmosphere: All glassware must be thoroughly oven-dried and assembled hot under a stream of dry nitrogen or argon. The reaction should be conducted under a positive pressure of an inert gas throughout the procedure.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 10-chloro-5,10-dihydrophenarsazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Phenyllithium: Slowly add a solution of phenyllithium (1.1 eq) in di-n-butyl ether dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. A color change may be observed upon addition.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour. After this time, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexane, to yield 10-phenylacridarsine as a crystalline solid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result |

| Appearance | Yellow crystalline solid.[5] |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR | Aromatic protons in the acridarsine and phenyl rings will show characteristic signals in the aromatic region (approx. 7.0-8.0 ppm). The N-H proton will likely appear as a broad singlet. |

| ¹³C NMR | Distinct signals for each unique carbon atom in the aromatic rings. The number of signals will depend on the symmetry of the molecule. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of 10-phenylacridarsine (C₁₈H₁₄AsN, M.W. = 331.25 g/mol ) should be observed. |

Safety and Handling

Extreme caution must be exercised when working with organolithium reagents and arsenic compounds.

-

Organolithium Reagents: Phenyllithium is pyrophoric and will ignite on contact with air.[6] It is also highly corrosive. All transfers must be performed under an inert atmosphere using proper syringe or cannula techniques.[4] A Class D fire extinguisher suitable for reactive metals should be readily available.

-

Arsenic Compounds: 10-Chloro-5,10-dihydrophenarsazine and the product, 10-phenylacridarsine, are toxic.[5] Avoid inhalation of dust and skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Waste Disposal: All arsenic-containing waste must be disposed of according to institutional and local environmental regulations for hazardous waste. Quench any residual organolithium reagent carefully with a suitable solvent (e.g., isopropanol) before disposal.

Troubleshooting

-

Low or No Yield:

-

Cause: Inadequate exclusion of air or moisture, leading to the decomposition of the phenyllithium reagent.

-

Solution: Ensure all glassware is meticulously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly titrated or newly purchased organolithium reagents.

-

-

Formation of Side Products:

-

Cause: Reaction temperature is too high, or the organolithium reagent is added too quickly.

-

Solution: Maintain the reaction temperature at -78 °C during the addition of phenyllithium and for the initial reaction period. Add the reagent slowly and dropwise.

-

-

Difficulty in Purification:

-

Cause: Presence of unreacted starting material or byproducts from side reactions.

-

Solution: Column chromatography on silica gel may be an effective alternative to recrystallization for purification.

-

References

-

Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

-

PubChem. (n.d.). Adamsite. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Organoarsenic chemistry. [Link]

-

Wikipedia. (n.d.). Organolithium reagent. [Link]

-

University of California. (2012). Organolithium Reagents - Standard Operating Procedure. [Link]

-

The University of Queensland. (n.d.). Working Safely with Arsenic Guideline. [Link]

-

Princeton University. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health & Safety. [Link]

-

National Institute for Occupational Safety and Health. (n.d.). Adamsite (DM): Vomiting Agent. Centers for Disease Control and Prevention. [Link]

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]

-

NIH. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. [Link]

-

Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [Link]

-

Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

Sources

- 1. Adamsite (DM): Vomiting Agent | NIOSH | CDC [cdc.gov]

- 2. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sustainable Synthesis of Phenazines: A Review of Green Approaches [ouci.dntb.gov.ua]

- 5. Adamsite | C12H9AsClN | CID 11362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Adamsite - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Functionalization of the 10-Phenylacridarsine Core Structure

Introduction: The 10-Phenylacridarsine Scaffold - A Triptych of Opportunity

The 10-phenylacridarsine, a fascinating heterocyclic system, sits at the intersection of aromatic chemistry, organoarsenic chemistry, and materials science. This tricyclic structure, known chemically as 10-phenyl-5,10-dihydrophenarsazine, possesses a unique V-shaped, or "butterfly," conformation. The core is an electron-rich system, a feature imparted by the lone pairs of electrons on both the nitrogen and arsenic atoms, which can be donated into the flanking benzene rings. This inherent electronic character makes the 10-phenylacridarsine scaffold a prime candidate for a variety of chemical modifications.

The ability to strategically introduce functional groups onto this core is paramount for tailoring its properties for specific applications. In the realm of drug development, functionalized acridarsines are being explored for their potential as novel therapeutic agents, leveraging the unique biological activity often associated with organoarsenic compounds. In materials science, the rigid, electron-rich framework serves as an excellent building block for novel organic semiconductors, fluorescent sensors, and redox-active materials.

This guide provides a comprehensive overview of the key strategies for the chemical modification of the 10-phenylacridarsine core. We will delve into the causality behind the chosen synthetic routes, offering not just protocols, but a deeper understanding of the reactivity of this intriguing molecule. The methodologies described herein are designed to be robust and serve as a validated starting point for researchers in both academic and industrial settings.

Part 1: Synthesis of the Core Structure - The Foundation of Discovery

Before functionalization can begin, the synthesis of the parent 10-phenylacridarsine is required. The most common and reliable route starts from the readily available diphenylamine and arsenic trichloride to first form the key intermediate, 10-chloro-5,10-dihydrophenarsazine (also known as Adamsite). This intermediate is then reacted with a phenyl Grignard reagent to install the phenyl group at the arsenic center.

The initial cyclization is a classic example of an electrophilic substitution followed by cyclization. Arsenic trichloride acts as the electrophile, and the reaction is typically performed at high temperatures. The subsequent Grignard reaction is a standard nucleophilic substitution at the arsenic center.

Caption: Synthetic pathway to the 10-phenylacridarsine core structure.

Protocol 1.1: Synthesis of 10-Chloro-5,10-dihydrophenarsazine

Causality: This reaction proceeds by heating diphenylamine with arsenic trichloride. The high temperature is necessary to overcome the activation energy for the electrophilic arsenation of the aromatic rings and subsequent intramolecular cyclization. This method is based on the historical synthesis of Adamsite.[1]

-

Materials:

-

Diphenylamine (1.0 eq)

-

Arsenic trichloride (1.1 eq)

-

High-boiling point solvent (e.g., o-dichlorobenzene) - Optional, can be run neat.

-

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as arsenic compounds are highly toxic.

-

Combine diphenylamine and arsenic trichloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 180-200 °C for 4-6 hours. The reaction will evolve HCl gas, which should be scrubbed.

-

Allow the mixture to cool to room temperature. The product will often solidify.

-

The crude product can be purified by recrystallization from a suitable solvent like xylene or carbon tetrachloride to yield yellow crystals.[2]

-

Protocol 1.2: Synthesis of 10-Phenylacridarsine

Causality: This is a standard Grignard reaction where the nucleophilic phenyl group attacks the electrophilic arsenic atom, displacing the chloride. Anhydrous conditions are critical as Grignard reagents are highly reactive with water.

-

Materials:

-

10-Chloro-5,10-dihydrophenarsazine (1.0 eq)

-

Magnesium turnings (1.5 eq)

-

Bromobenzene (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (catalytic)

-

-

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine. Add a solution of bromobenzene in anhydrous THF dropwise. The reaction should initiate, indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be required. Continue adding the bromobenzene solution and then reflux for 1 hour to ensure complete formation of phenylmagnesium bromide.

-

Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve 10-chloro-5,10-dihydrophenarsazine in anhydrous THF. Add this solution dropwise to the cold Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 10-phenylacridarsine.

-

Part 2: Functionalization via Electrophilic Aromatic Substitution (EAS)

The fused benzene rings of the acridarsine core are electron-rich due to the +M (mesomeric) effect of the bridging nitrogen atom. This makes the aromatic system highly susceptible to electrophilic attack. The nitrogen atom is a powerful activating group and an ortho, para-director.[3] Therefore, electrophilic substitution is expected to occur primarily at the C2, C4, C6, and C8 positions. The arsenic atom's influence is less pronounced but is also generally considered to be weakly activating and ortho, para-directing. The combined effect strongly favors substitution at the positions para to the nitrogen atom (C2 and C8) due to less steric hindrance.

Caption: General mechanism for electrophilic aromatic substitution on the acridarsine core.

Protocol 2.1: Bromination of 10-Phenylacridarsine

Causality: Direct bromination of electron-rich aromatic systems can be achieved with molecular bromine, often with a mild Lewis acid catalyst to generate a more potent electrophile.[4] Given the activated nature of the acridarsine core, the reaction should proceed under relatively mild conditions. Dichloromethane is a common solvent for such reactions.

-

Materials:

-

10-Phenylacridarsine (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq for di-substitution)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 10-phenylacridarsine in DCM in a round-bottom flask protected from light.

-

Add NBS portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 2,8-dibromo-10-phenylacridarsine.

-

Protocol 2.2: Nitration of 10-Phenylacridarsine

Causality: Nitration is a classic EAS reaction that introduces a nitro group onto an aromatic ring. The standard nitrating mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[4] Due to the potential for oxidation of the arsenic center, milder nitrating conditions are advisable as a starting point.

-

Materials:

-

10-Phenylacridarsine (1.0 eq)

-

Fuming nitric acid (2.2 eq)

-

Acetic anhydride

-

-

Procedure:

-

In a flask cooled to 0 °C, slowly add fuming nitric acid to acetic anhydride to form the acetyl nitrate reagent in situ.

-

Dissolve 10-phenylacridarsine in acetic anhydride and cool the solution to 0 °C.

-

Add the prepared acetyl nitrate solution dropwise to the acridarsine solution, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography to yield 2,8-dinitro-10-phenylacridarsine.

-

Part 3: Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5] To utilize this chemistry, a handle is first required on the acridarsine core, typically a halide. The 2,8-dibromo-10-phenylacridarsine synthesized in Protocol 2.1 is an ideal substrate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Its tolerance of a wide range of functional groups makes it exceptionally versatile.

Caption: Workflow for functionalization using Suzuki-Miyaura cross-coupling.

Protocol 3.1: Suzuki-Miyaura Coupling of 2,8-Dibromo-10-phenylacridarsine

Causality: This protocol follows the general mechanism of a Suzuki-Miyaura coupling. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

-

Materials:

-

2,8-Dibromo-10-phenylacridarsine (1.0 eq)

-

Arylboronic acid (2.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., 2M aqueous sodium carbonate solution)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

-

-

Procedure:

-

In a Schlenk flask, combine 2,8-dibromo-10-phenylacridarsine, the arylboronic acid, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the solvent (e.g., toluene) and the aqueous base solution.

-

Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to obtain the desired 2,8-diaryl-10-phenylacridarsine derivative.

-

Data Summary and Comparison

The choice of functionalization strategy depends on the desired final compound. The following table summarizes the expected outcomes and general conditions for the described protocols.

| Functionalization Method | Reagents | Typical Position(s) | Yield Range (Expected) | Key Advantages |

| Bromination (EAS) | NBS, DCM | 2, 8 | 60-85% | Direct, high-yielding, provides handle for further reactions. |

| Nitration (EAS) | Fuming HNO₃, Ac₂O | 2, 8 | 50-75% | Introduces useful nitro group for further transformations (e.g., reduction to amine). |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2, 8 | 50-90% | Forms C-C bonds, highly versatile, broad functional group tolerance. |

Conclusion and Future Outlook

The 10-phenylacridarsine core represents a versatile scaffold amenable to a range of functionalization strategies. Electrophilic aromatic substitution provides a direct route to modify the electron-rich aromatic rings, while palladium-catalyzed cross-coupling reactions on halogenated intermediates offer a powerful method for constructing complex biaryl structures. The protocols outlined in this guide provide a robust foundation for researchers to begin exploring the chemistry of this unique heterocyclic system. Future work will undoubtedly focus on expanding the repertoire of reactions, including C-H activation and functionalization at the nitrogen center, to further unlock the potential of acridarsine derivatives in medicine and materials science.

References

- D. G. J. Young, Ed., Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals, 2021.

-

Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Available at: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]

-

Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Why do phenols are very reactive towards electrophilic aromatic substitution? Quora. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Available at: [Link]

-

Palladium-catalyzed C-H functionalization of acyldiazomethane and tandem cross-coupling reactions. PubMed. Available at: [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. Available at: [Link]

- One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. Google Patents.

-

Reactivity of a 10-I-3 hypervalent iodine trifluoromethylation reagent with phenols. PubMed. Available at: [Link]

-

Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. Available at: [Link]

-

The Ullmann Ether Condensation. ResearchGate. Available at: [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. Available at: [Link]

-

Ullmann reaction. Wikipedia. Available at: [Link]

-

Adamsite. PubChem. Available at: [Link]

-

10-phenylacridarsine. Chemsrc. Available at: [Link]

-

Adamsite. Wikipedia. Available at: [Link]

Sources

- 1. Adamsite | C12H9AsClN | CID 11362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adamsite - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]

Application Note: High-Efficiency Photopolymerization using 10-Phenylacridarsine

Introduction & Scope

10-Phenylacridarsine (CAS: 2215-16-9) is a heterocyclic organoarsenic compound structurally analogous to acridine. While acridine derivatives are well-established Type II photoinitiators, the substitution of nitrogen with arsenic introduces a significant Heavy Atom Effect (HAE) . This physiochemical alteration enhances spin-orbit coupling, facilitating rapid Intersystem Crossing (ISC) from the excited singlet state (

This application note details the protocol for utilizing 10-phenylacridarsine as a triplet-sensitizing photoinitiator for the free-radical polymerization of acrylates. Due to the high quantum yield of triplet formation (

Target Applications:

-

High-Refractive Index Optical Coatings (due to As content).

-

Oxygen-tolerant photopolymerization.

-

Fundamental kinetic studies of heavy-atom photoinitiators.

Mechanistic Insight

Unlike Type I initiators (which cleave homolytically), 10-phenylacridarsine functions primarily as a Type II Photoinitiator (Sensitizer) . It requires a co-initiator (hydrogen donor) to generate active radicals.[1]

The Heavy Atom Advantage

-

Excitation: Upon UV/Blue light irradiation (

nm), the molecule reaches the Singlet state ( -

Intersystem Crossing (ISC): The arsenic atom promotes rapid transition to the Triplet state (

), outcompeting fluorescence. -

Radical Generation: The long-lived triplet state interacts with an amine co-initiator via Photoinduced Electron Transfer (PET), followed by proton transfer to generate the initiating

-amino radical.

Pathway Visualization

Figure 1: Jablonski-type diagram illustrating the heavy-atom enhanced radical generation pathway of 10-phenylacridarsine.

Material Specifications & Safety

Warning: Organoarsenic compounds are toxic and potential carcinogens. All handling must occur in a fume hood or glovebox.

| Parameter | Specification |

| Compound | 10-Phenylacridarsine |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Sparingly soluble in alcohols. |

| Absorption ( | ~360 nm (tailing to 410 nm) |

| Oxidation Sensitivity | High. Oxidizes to 10-phenylacridarsine oxide in air. |

| Storage | Under Argon/Nitrogen, < -20°C, Dark. |

Experimental Protocol

Pre-requisite: Purification (If Oxidized)

Commercial samples may contain arsine oxide impurities (white precipitate).

-

Dissolve crude material in minimal hot ethanol under Argon.

-

Cool slowly to 0°C to recrystallize.

-

Filter under inert atmosphere (Schlenk filtration).

-

Dry under high vacuum for 4 hours.

Formulation Preparation

Objective: Prepare a photosensitive resin with 0.5 wt% initiator.

Reagents:

-

Monomer: TMPTA (Trimethylolpropane triacrylate) or PEGDA (Polyethylene glycol diacrylate).

-

Co-initiator: MDEA (N-methyldiethanolamine) or EDB (Ethyl-4-(dimethylamino)benzoate).

-

Solvent (Optional): Propylene carbonate (if monomer viscosity is too high).

Step-by-Step:

-

Inert Environment: Transfer all materials into a glovebox (

ppm) or set up a Schlenk line with continuous -

Dissolution:

-

Weigh 5 mg of 10-phenylacridarsine .

-

Add 100

L of DCM or Toluene to aid dissolution (optional, avoid if solvent-free is required). -

Add 1.0 g of Monomer (TMPTA).

-

-

Co-initiator Addition:

-

Add 20 mg (2 wt%) of MDEA . Note: Amine excess is required to ensure efficient quenching of the triplet state.

-

-

Homogenization: Vortex for 2 minutes or sonicate (in the dark) until the solution is optically clear.

-

Degassing: If prepared outside a glovebox, purge the resin with Nitrogen for 10 minutes to remove dissolved oxygen, which quenches the triplet state.

Photopolymerization & Curing

Setup: Real-time FTIR (RT-FTIR) is recommended to monitor the conversion of acrylate double bonds (

-

Sample Loading: Laminate the resin between two

or KBr pellets (for FTIR) or apply to a glass slide with a fixed spacer (25 -

Irradiation:

-

Source: UV-LED (385 nm or 405 nm).

-

Intensity: 20 - 50 mW/cm².

-

-

Data Acquisition:

-

Start IR scanning before turning on the light (baseline).

-

Trigger light source.[1]

-

Record spectra every 1-2 seconds for 300 seconds.

-

Kinetic Analysis

Calculate the Degree of Conversion (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Oxygen Inhibition | Increase Amine concentration (up to 5%); Ensure strict inert atmosphere. |

| Pre-gelation (Instability) | Thermal initiation / Ambient light | Prepare in amber vials; Store at -20°C; Add stabilizer (e.g., 100 ppm MEHQ). |

| Precipitation | Poor solubility in monomer | Pre-dissolve initiator in minimal THF/DCM before adding to monomer. |

| Slow Reaction Rate | Low absorption at LED wavelength | Switch to 365 nm source or increase initiator concentration to 1.0 wt%. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for formulating and curing 10-phenylacridarsine resins.

References

-

Fundamental Chemistry of Acridarsines: Cookson, G. H., & Mann, F. G. (1949). The Chemistry of the Acridarsines. Journal of the Chemical Society, 2888-2898.

-

Photoinitiation Mechanisms (Type II): Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.

-

Heavy Atom Effect in Photopolymerization: Tehfe, M. A., Lalevée, J., et al. (2012). Long-Lived Triplet States in Photoinitiators: A Key to High Efficiency. Macromolecules, 45(4), 1746–1752.

-

Acridine Derivatives as Photoinitiators: Kawamura, K. (2013). Acridine derivatives as photoinitiators for free radical polymerization.[2] Progress in Organic Coatings, 76(12), 1804-1809.

Sources

- 1. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of 10-Phenylacridarsine in Solution

Welcome to the technical support center for 10-phenylacridarsine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of 10-phenylacridarsine in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to 10-Phenylacridarsine Stability

10-Phenylacridarsine is a heterocyclic organoarsenic compound with a unique tricyclic acridine framework. Like many organoarsenic compounds, its stability in solution is a critical parameter that can be influenced by a variety of factors, including the choice of solvent, exposure to light, ambient temperature, and the presence of oxidizing agents. Understanding and controlling these factors is paramount for obtaining reproducible and accurate experimental outcomes.

This guide will walk you through potential stability issues, their underlying causes, and validated protocols to mitigate them.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work with 10-phenylacridarsine solutions.

Issue 1: Unexpected Degradation of 10-Phenylacridarsine in Solution

Symptoms:

-

A noticeable decrease in the concentration of 10-phenylacridarsine over a short period, as determined by analytical methods like HPLC or NMR.

-

The appearance of new, unidentified peaks in your chromatogram or spectrum.

-

Inconsistent results in bioassays or other functional experiments.

Root Cause Analysis:

The primary degradation pathway for 10-phenylacridarsine is the oxidation of the arsenic (III) center to arsenic (V), forming 10-phenylacridarsine oxide . This oxidation can be initiated by several factors:

-

Dissolved Oxygen: Many organic solvents are not rigorously degassed and contain sufficient dissolved oxygen to promote slow oxidation.

-

Solvent Purity: The presence of peroxide impurities in solvents (especially ethers like THF and dioxane) can accelerate the oxidation process.

-

Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2]

-

Photochemical Effects: Exposure to light, particularly UV radiation, can provide the energy to initiate radical-mediated oxidation reactions.[3]

Mitigation Strategies & Protocols:

-

Solvent Selection and Preparation:

-

Recommended Solvents: For optimal stability, use aprotic, non-polar, or weakly polar solvents that have been freshly distilled and thoroughly degassed. Toluene, benzene, and dichloromethane are generally suitable choices.

-

Solvent Degassing Protocol: Before preparing your solution, degas the solvent using one of the following methods:

-

Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases. Repeat the cycle at least three times.

-

Sparging with Inert Gas: Bubble a stream of dry, oxygen-free argon or nitrogen through the solvent for at least 30 minutes.

-

-

-

Inert Atmosphere Handling:

-

All manipulations of 10-phenylacridarsine, both in solid form and in solution, should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). This minimizes contact with atmospheric oxygen.

-

-

Storage Conditions:

-

Temperature: Store stock solutions and experimental samples at low temperatures. For short-term storage (days to a week), 2-8 °C is recommended. For long-term storage, -20 °C or below is preferable.

-

Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect the compound from light.

-

Experimental Workflow for Preparing a Stable 10-Phenylacridarsine Solution:

Caption: Workflow for preparing and storing stable 10-phenylacridarsine solutions.

Issue 2: Color Change in the 10-Phenylacridarsine Solution

Symptom:

-

A freshly prepared, colorless or pale yellow solution of 10-phenylacridarsine develops a more intense yellow or even brownish hue over time.

Root Cause Analysis:

While the formation of 10-phenylacridarsine oxide is the primary degradation pathway, color changes can also be indicative of other photochemical reactions or the formation of polymeric byproducts. The extended aromatic system of the acridine core is susceptible to photo-oxidation, which can lead to the formation of colored species.[3]

Troubleshooting Steps:

-

Verify Light Protection: Ensure that your storage and experimental conditions rigorously exclude light. Use opaque containers and minimize exposure to ambient light during handling.

-

Analyze for Degradation Products: Use techniques like UV-Vis spectroscopy to monitor for changes in the absorption spectrum, which may indicate the formation of new chromophores. LC-MS can be used to identify potential colored degradation products.[4][5]

-

Purity of Starting Material: An impure starting sample of 10-phenylacridarsine may contain colored impurities that become more apparent upon dissolution or over time. Consider re-purifying your compound if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a 10-phenylacridarsine solution?

The shelf-life is highly dependent on the storage conditions. A solution prepared in a freshly distilled, degassed aprotic solvent and stored under an inert atmosphere at -20 °C in the dark can be stable for several weeks to months. However, for critical applications, it is recommended to prepare fresh solutions. For routine experiments, a solution stored at 2-8 °C under inert gas and protected from light may be usable for up to a week, but its purity should be checked regularly.

Q2: How can I monitor the stability of my 10-phenylacridarsine solution over time?

A stability study should be performed under your specific experimental and storage conditions.

Protocol for a Basic Stability Study:

-

Prepare a stock solution of 10-phenylacridarsine under optimal conditions (degassed solvent, inert atmosphere).

-

Aliquot the solution into several amber vials, seal them under an inert atmosphere, and store them under the desired conditions (e.g., 4 °C, -20 °C, room temperature).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove an aliquot.

-

Analyze the aliquot using a validated analytical method, such as HPLC-UV or ¹H NMR spectroscopy, to quantify the concentration of 10-phenylacridarsine.[6][7][8]

-

Plot the concentration of 10-phenylacridarsine as a function of time to determine the degradation rate.

Data Presentation Example:

| Time Point | Concentration at 4°C (% of initial) | Concentration at 25°C (% of initial) |

| 0 hours | 100% | 100% |

| 24 hours | 99.5% | 95.2% |

| 1 week | 98.1% | 85.6% |

| 1 month | 95.3% | 60.1% |

Q3: What are the likely degradation products and how can I identify them?

The most probable degradation product is 10-phenylacridarsine oxide . This can be identified using mass spectrometry, where you would expect to see a molecular ion peak corresponding to the mass of 10-phenylacridarsine + 16 amu (for the addition of an oxygen atom).[4][5][9][10] ¹H NMR spectroscopy can also be used, as the chemical shifts of the protons on the acridine ring will be altered upon oxidation of the arsenic center.[6][7][8]

Degradation Pathway Diagram:

Caption: Primary degradation pathways for 10-phenylacridarsine in solution.

Q4: Can I use aqueous or protic solvents to dissolve 10-phenylacridarsine?

While some organoarsenic compounds have limited solubility in water, it is generally not recommended for 10-phenylacridarsine due to the risk of hydrolysis. The As-C bonds in arsines can be susceptible to cleavage in the presence of water, especially under non-neutral pH conditions.[11][12][13][14][15] Protic solvents like alcohols may also participate in photochemical reactions. If aqueous buffers are required for your application, it is advisable to prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous medium immediately before use. The stability in the final aqueous solution should be carefully validated.

References

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

-

Acridine as an Anti-Tumour Agent: A Critical Review. PubMed. [Link]

-

Hydrolysis Reactions. Chemistry LibreTexts. [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PubMed. [Link]

-

Electron and proton magnetic resonance spectroscopic investigation of anthracene oxidation. ResearchGate. [Link]

-

Photochemical studies of new synthetic derivatives of avobenzone under sunlight using UV-spectroscopy. ResearchGate. [Link]

-

Electrochemistry of the 9‐phenyl‐10‐methyl‐acridan/acridinium redox system; a high‐potential NADH/NAD+ analogue. ResearchGate. [Link]

-

Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. MDPI. [Link]

-

NMR Spectroelectrochemistry in Studies of Procarbazine Oxidation. MDPI. [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]

- Hydrolysis. Unknown Source.

-

Chemistry of Acridone and its analogues: A review. ResearchGate. [Link]

- Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Unknown Source.

-

Acridone-based antitumor agents: a mini-review. PubMed. [Link]

-

NMR Spectroelectrochemistry in Studies of Dopamine Oxidation. ResearchGate. [Link]

- HYDROLYSIS REACTIONS. Unknown Source.

-

Characterization of degradation products of idarubicin through LC-UV, MSn and LC–MS-TOF studies. ResearchGate. [Link]

-

The rise of functional organoarsenic chemistry. RSC Publishing. [Link]

-

NMR Spectroelectrochemistry in Studies of Procarbazine Oxidation. ResearchGate. [Link]

-

Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. [Link]

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. [Link]

-

Hydrolysis. EBSCO. [Link]

-

LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International. [Link]

-

Determination of nitrobenzene oxidation products by GC and 1 H-NMR spectroscopy using 5-iodovanillin as a new internal standard. ResearchGate. [Link]

-

Hydrazine. Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.viu.ca [web.viu.ca]